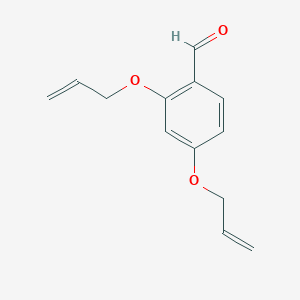

2,4-Bis(allyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(prop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACDJVALBBJGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409238 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96601-10-4 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 2,4-Bis(allyloxy)benzaldehyde

Structural Characterization, Synthetic Utility, and Reactivity Profile[1]

Executive Summary

2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4 ) represents a critical bifunctional intermediate in the synthesis of heterocyclic pharmacophores, particularly benzofurans and coumarins.[1] Distinguished by its dual allyl ether moieties, this compound serves as a "masked" nucleophile capable of undergoing [3,3]-sigmatropic rearrangements (Claisen rearrangement) to generate complex polycyclic architectures.[1]

This guide provides a rigorous analysis of its molecular structure, a validated synthetic protocol via Williamson ether synthesis, and a mechanistic breakdown of its reactivity profile for drug discovery applications.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4]

The physicochemical profile of 2,4-Bis(allyloxy)benzaldehyde is defined by the electron-donating nature of the allyloxy substituents, which significantly increases the electron density of the aromatic ring relative to the parent benzaldehyde.[1]

| Property | Specification |

| IUPAC Name | 2,4-bis(prop-2-enoxy)benzaldehyde |

| Common Name | 2,4-Diallyloxybenzaldehyde |

| CAS Number | 96601-10-4 |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Exact Mass | 218.0943 Da |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Melting Point | ~84–85 °C (Recrystallized) |

| Solubility | Soluble in CH₂Cl₂, DMSO, Acetone; Insoluble in H₂O |

Structural Analysis & Spectroscopic Signatures[1][2]

To validate the integrity of 2,4-Bis(allyloxy)benzaldehyde, researchers must confirm the presence of two distinct allyl environments and the preservation of the aldehyde functionality.[1]

3.1 Nuclear Magnetic Resonance (¹H NMR) Profile

The molecule exhibits a characteristic deshielded aldehyde proton and two sets of allylic signals.[1] Note that the allyloxy group at the ortho position (C2) is magnetically distinct from the para position (C4) due to the anisotropic effect of the carbonyl group.[1]

-

Aldehyde Proton (-CHO): Singlet at δ 10.35 ppm .[1] The lack of hydrogen bonding (compared to the hydroxy precursor) shifts this slightly upfield relative to salicylaldehyde derivatives.[1]

-

Aromatic Region:

-

Allylic Region:

3.2 Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1670–1680 cm⁻¹ (Conjugated aldehyde).[1]

-

C=C Stretch (Allyl): Weak/Medium band at 1645 cm⁻¹ .[1]

-

C-O-C Stretch: Strong bands at 1260 cm⁻¹ and 1020 cm⁻¹ (Aryl alkyl ether).[1]

Synthetic Pathway: Williamson Ether Synthesis[1][6][7]

The most robust route to 2,4-Bis(allyloxy)benzaldehyde utilizes a double Williamson ether synthesis starting from 2,4-dihydroxybenzaldehyde (resorcylaldehyde).[1]

4.1 Reaction Mechanism

The reaction proceeds via an S_N2 mechanism.[1] Potassium carbonate (

-

Critical Control Point: The 4-hydroxyl group is more acidic and reacts faster.[1] To ensure complete bis-allylation, an excess of base and alkylating agent (2.5 equivalents) is required.[1]

4.2 Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of 2,4-Bis(allyloxy)benzaldehyde via Williamson ether synthesis.

Reactivity Profile: The Claisen Rearrangement

The primary utility of 2,4-Bis(allyloxy)benzaldehyde in drug development is its ability to undergo the Claisen Rearrangement .[1] Upon heating (typically >180°C or using Lewis acids), the allyl groups migrate to the ortho positions of the aromatic ring.[1]

5.1 Mechanistic Insight

This is a [3,3]-sigmatropic rearrangement.[1]

-

Migration: The allyl group at C2 migrates to C3 (between the oxygen and the aldehyde is sterically crowded, but migration to C3 is favored).[1] The allyl group at C4 migrates to C5.[1]

-

Tautomerization: The intermediate dienone rapidly enolizes to restore aromaticity.[1]

-

Cyclization (Optional): In the presence of acid, the newly formed ortho-allyl phenols can undergo cyclization to form dihydrobenzofurans.[1]

5.2 Pathway Diagram

Figure 2: The Claisen rearrangement pathway, illustrating the conversion of the bis-allyl ether into C-allyl derivatives.[1]

Validated Experimental Protocol

Objective: Synthesis of 2,4-Bis(allyloxy)benzaldehyde (10 mmol scale).

Materials:

-

2,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol)[1]

-

Allyl Bromide (3.02 g, 25 mmol)

-

Potassium Carbonate (

), anhydrous (4.14 g, 30 mmol) -

Acetone (dry, 50 mL) or DMF (for faster rates)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde in 50 mL of anhydrous acetone.

-

Deprotonation: Add anhydrous potassium carbonate. The solution may turn yellow/orange due to phenoxide formation.[1] Stir at room temperature for 15 minutes.

-

Addition: Add allyl bromide dropwise via syringe over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The starting material spot (

) should disappear, replaced by a high -

Workup:

-

Purification:

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove traces of DMF or salts.[1]

-

Dry over anhydrous

, filter, and evaporate. -

Optional: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: 5% EtOAc in Hexanes).

-

Yield Expectation: 85–92% (Pale yellow crystals/oil).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182408, 2,4-Bis(allyloxy)benzaldehyde.[1] Retrieved from [Link][1][2]

-

ChemChart (2024). 2,4-BIS(ALLYLOXY)BENZALDEHYDE (96601-10-4) Properties and Safety.[1][3][4] Retrieved from [Link][1]

-

Organic Reactions (2011). The Claisen Rearrangement.[1][5][6][7][8] Wiley Online Library.[1] (Authoritative grounding for the mechanism described in Section 5). Retrieved from [Link][1]

Sources

- 1. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 96601-10-4(2,4-Bis(allyloxy)benzaldehyde) | Kuujia.com [kuujia.com]

- 4. 2,4-BIS(ALLYLOXY)BENZALDEHYDE (96601-10-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

Chemoselective Transformations of 2,4-Bis(allyloxy)benzaldehyde: A Technical Guide

Executive Summary

2,4-Bis(allyloxy)benzaldehyde (CAS: 83637-33-6) represents a critical intermediate in the synthesis of functional materials, particularly side-chain liquid crystalline polymers (SCLCPs) and photo-crosslinkable bioactive heterocycles. Its utility stems from its bifunctionality: an aldehyde group capable of condensation chemistry and two allyloxy groups that serve as latent sites for polymerization or Claisen rearrangement.

This guide addresses the specific reactivity profile of the aldehyde moiety. Unlike simple benzaldehydes, the 2,4-bis(allyloxy) substitution pattern introduces significant electronic shielding and steric hindrance. Successful derivatization requires protocols that account for this deactivation to prevent side reactions (such as premature allyl cross-linking) while driving the carbonyl reaction to completion.

Part 1: Electronic & Steric Landscape

To manipulate the aldehyde group effectively, one must understand the environment created by the allyloxy substituents.

Electronic Deactivation

The allyloxy groups at the ortho (2-position) and para (4-position) are strong electron-donating groups (EDGs) via the mesomeric effect (

-

Resonance Effect: The lone pairs on the oxygen atoms donate electron density into the benzene ring. This density is delocalized onto the carbonyl carbon, significantly reducing its electrophilicity compared to unsubstituted benzaldehyde.

-

Consequence: Nucleophilic attack (e.g., by amines or enolates) is kinetically slower. Acid catalysis or elevated temperatures are often required to activate the carbonyl.

Steric Hindrance

The ortho-allyloxy group creates a steric barrier near the carbonyl carbon.

-

Impact: Bulky nucleophiles may face difficulty approaching the reactive center.

-

Solvent Choice: Protic solvents (ethanol/methanol) are preferred to stabilize the polar transition states, but care must be taken to ensure solubility of the hydrophobic allyl chains.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization that deactivates the aldehyde, necessitating optimized reaction conditions.

Figure 1: The strong mesomeric effect of the 2,4-allyloxy groups increases electron density at the carbonyl carbon, raising the activation energy for nucleophilic addition.

Part 2: Key Synthetic Transformations

Schiff Base Formation (Imine Synthesis)

The most common application of this molecule is reacting it with aromatic amines to form Schiff bases (anils), which serve as mesogenic cores for liquid crystals.

Challenge: The reaction is reversible. The presence of the electron-donating allyloxy groups destabilizes the hemiaminal intermediate, shifting the equilibrium back toward the reactants. Solution: Continuous water removal (Dean-Stark or molecular sieves) and acid catalysis are mandatory.

Experimental Protocol: Synthesis of 4-((2,4-Bis(allyloxy)benzylidene)amino)phenol

Target: A precursor for liquid crystalline polymers.

-

Reagents:

-

2,4-Bis(allyloxy)benzaldehyde (10 mmol, 2.18 g)

-

4-Aminophenol (10 mmol, 1.09 g)

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

-

-

Procedure:

-

Dissolution: Dissolve the aldehyde in warm ethanol (40°C). Add the amine.[1]

-

Catalysis: Add acetic acid. The solution should turn yellow/orange immediately (formation of imine conjugation).

-

Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[2]

-

Workup: Cool the mixture to 0°C. The Schiff base typically precipitates as a crystalline solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

-

-

Validation:

-

IR: Disappearance of C=O stretch (~1670 cm⁻¹) and appearance of C=N stretch (~1615 cm⁻¹).

-

¹H NMR: The azomethine proton (-CH=N-) typically appears as a singlet around 8.3–8.5 ppm.

-

Knoevenagel Condensation (Coumarin Synthesis)

Reacting the aldehyde with active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) yields coumarin derivatives (2-oxo-2H-chromenes). This pathway utilizes the ortho-allyloxy group's position to potentially facilitate further cyclization, though standard Knoevenagel targets the vinyl bond formation.

Experimental Protocol: Condensation with Malononitrile

-

Reagents:

-

2,4-Bis(allyloxy)benzaldehyde (5 mmol)

-

Malononitrile (5.5 mmol)

-

Solvent: Ethanol (15 mL)

-

Catalyst: Piperidine (3 drops)

-

-

Procedure:

-

Mix aldehyde and malononitrile in ethanol at room temperature.

-

Add piperidine.[3] Stir at RT for 30 minutes, then reflux for 2 hours.

-

Observation: A solid precipitate usually forms upon cooling.

-

Yield: Generally high (>80%) due to the formation of a highly conjugated push-pull system.

-

Part 3: Selective Oxidation (Aldehyde to Carboxylic Acid)

Converting the aldehyde to 2,4-bis(allyloxy)benzoic acid requires chemoselectivity. Standard oxidants (KMnO₄) will attack the allyl double bonds (dihydroxylation/cleavage).

Recommended Method: Pinnick (Lindgren) Oxidation This method uses Sodium Chlorite (NaClO₂) and is mild enough to preserve the allyl groups.

| Component | Role | Stoichiometry |

| NaClO₂ | Oxidant | 1.5 - 2.0 eq |

| NaH₂PO₄ | Buffer (pH 3-5) | 1.5 eq |

| 2-Methyl-2-butene | Scavenger (Hypochlorite) | 5 - 10 eq |

| t-BuOH / Water | Solvent System | 3:1 ratio |

Workflow:

-

Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

-

Add aqueous solution of NaClO₂ and NaH₂PO₄ dropwise at 0°C.

-

Stir at RT for 2–4 hours.

-

Critical Step: The scavenger prevents the byproduct HOCl from reacting with the allyl alkene.

Part 4: Process Workflow & Visualization

The following diagram outlines the decision tree for reacting 2,4-bis(allyloxy)benzaldehyde, highlighting the critical control points (CCPs) for each pathway.

Figure 2: Workflow for chemoselective derivatization, emphasizing the protection of the allyl moiety.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Equilibrium reversal due to water accumulation. | Use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction flask. |

| Allyl Degradation | Reaction temperature too high (>100°C) or strong oxidant used. | Keep reaction temp <80°C. Avoid KMnO₄, CrO₃. Use radical inhibitors (BHT) if heating prolonged. |

| Unreacted Aldehyde | Steric hindrance at ortho position; Deactivated carbonyl. | Increase catalyst load (Acetic acid). Switch solvent to higher boiling point (e.g., Toluene) if thermal stability allows. |

| Polymerization (Gelling) | Radical initiation of allyl groups. | Perform reactions under Inert Atmosphere ( |

References

-

BenchChem. (2025).[1] Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde. Retrieved from

- Context: Provides the baseline protocol for Schiff base condens

-

PubChem. (2025).[4][5] 2,4-Bis(allyloxy)benzaldehyde Compound Summary. Retrieved from

-

Hamad, W. M., & Salih, S. K. (2017).[6] Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Koya University.[6] Retrieved from

- Context: Demonstrates the specific application of 2,4-substituted benzaldehyde derivatives in liquid crystal synthesis and the stability of the azomethine linkage.

-

Thiruvengetam, P., & Chand, D. K. (2022).[7] Aldehyde synthesis by benzylic oxidation. Journal of Organic Chemistry. Retrieved from

- Context: Discusses oxidative stability and methods for handling benzylic aldehydes without over-oxid

-

Chemical Communications. (2011). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from

- Context: Provides the mechanistic basis for the Pinnick oxidation to selectively target the aldehyde in the presence of allyl groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. orientjchem.org [orientjchem.org]

- 4. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aro.koyauniversity.org [aro.koyauniversity.org]

- 7. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) for 2,4-Bis(allyloxy)benzaldehyde

[1][2]

Executive Summary & Structural Context

2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4) is a critical bifunctional intermediate used primarily in the synthesis of photo-curable resins, liquid crystals, and pharmaceutical pharmacophores.[1][2][3][4] Its structural core consists of a benzaldehyde moiety functionalized with two allyloxy groups at the ortho and para positions relative to the carbonyl.[2]

For the researcher, the primary challenge in characterizing this molecule lies in distinguishing it from its mono-allylated precursors (2-hydroxy-4-allyloxybenzaldehyde or 4-hydroxy-2-allyloxybenzaldehyde) and detecting potential Claisen rearrangement byproducts, which are thermally allowed if the synthesis temperature is uncontrolled.[2]

This guide provides a definitive spectroscopic standard for validating the identity and purity of 2,4-Bis(allyloxy)benzaldehyde.[2]

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample.[2] The compound is typically synthesized via a double Williamson ether synthesis using 2,4-dihydroxybenzaldehyde and allyl bromide (or chloride).[2]

Critical Impurities to Monitor:

-

Mono-alkylated species: Indicated by the presence of a phenolic -OH proton signal (>11 ppm, broad) and non-equivalent allyl integrations.[2]

-

Claisen Rearrangement Products: If the reaction mixture was overheated (>60°C), the allyl group at the ortho position may migrate to the C3 position, destroying the aromatic ether linkage and forming a C-C bond.[2]

Visualization: Synthesis & Impurity Logic

Figure 1: Synthetic pathway and critical impurity checkpoints. Thermal stress leads to Claisen rearrangement, altering the spectroscopic signature.[2]

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of CDCl₃.[2][5][6] The 2,4-substitution pattern creates a distinct shielding pattern on the aromatic ring.[2]

¹H NMR (400 MHz, CDCl₃)

The hallmark of this spectrum is the 2:1 ratio of allyl groups to the aldehyde proton, and the specific coupling of the aromatic protons.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 10.35 | Singlet (s) | 1H | -CH O | Aldehyde proton.[2][3][7] Deshielded by carbonyl anisotropy and ortho-alkoxy induction.[2] |

| 7.80 | Doublet (d) | 1H | Ar-H6 | Ortho to carbonyl.[2] Most deshielded aromatic proton due to electron-withdrawing C=O group.[2] ( |

| 6.55 | Doublet of Doublets (dd) | 1H | Ar-H5 | Meta to carbonyl.[2] Shielded by para-allyloxy group.[2] Coupled to H6 ( |

| 6.42 | Doublet (d) | 1H | Ar-H3 | Meta to carbonyl, ortho to two alkoxy groups.[2] Most shielded aromatic proton.[2] ( |

| 6.00 – 6.12 | Multiplet (m) | 2H | -CH₂-CH =CH₂ | Internal vinyl protons of both allyl groups.[2] Overlapping multiplets. |

| 5.40 – 5.55 | Multiplet (m) | 2H | -CH₂-CH=CH ₂ (trans) | Terminal vinyl protons (trans to internal H).[2] |

| 5.30 – 5.38 | Multiplet (m) | 2H | -CH₂-CH=CH ₂ (cis) | Terminal vinyl protons (cis to internal H).[2] |

| 4.65 | Doublet (d) | 2H | 2-OCH ₂- | Methylene of the ortho-allyloxy group.[2] Slightly downfield due to proximity to C=O. ( |

| 4.60 | Doublet (d) | 2H | 4-OCH ₂- | Methylene of the para-allyloxy group.[2] ( |

Protocol Note: If the doublet at 6.42 ppm appears as a singlet, the resolution is insufficient to resolve the meta-coupling. Re-run with a longer acquisition time or higher field strength if precise structural confirmation is needed.[2]

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 188.4 | C =O (Carbonyl) |

| 164.8 | C 4 (Aromatic, ipso to O-Allyl) |

| 161.5 | C 2 (Aromatic, ipso to O-Allyl) |

| 132.5, 132.2 | -C H= (Allyl internal carbons) |

| 130.5 | C 6 (Aromatic) |

| 119.0 | C 1 (Aromatic, ipso to C=O) |

| 118.5, 118.2 | =C H₂ (Allyl terminal carbons) |

| 106.5 | C 5 (Aromatic) |

| 99.8 | C 3 (Aromatic, most shielded) |

| 69.5, 69.2 | -OC H₂- (Allyl methylene carbons) |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group integrity.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2850 - 2750 | C-H stretch (Aldehyde) | The "Fermi Doublet" characteristic of aldehydes. |

| 1680 - 1670 | C=O stretch | Lower than typical aldehydes (1700) due to conjugation with the aromatic ring and electron donation from alkoxy groups.[2] |

| 1645 | C=C stretch (Allyl) | Confirms the presence of the alkene moiety. |

| 1600, 1580 | C=C stretch (Aromatic) | Skeletal ring vibrations. |

| 1260, 1020 | C-O-C stretch | Strong bands confirming the aryl alkyl ether linkages.[2] |

Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[2] Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol [1][2]

Fragmentation Pattern (EI, 70eV):

-

m/z 218 [M]⁺: Molecular ion (detectable, medium intensity).[2]

-

m/z 177 [M - 41]⁺: Loss of an allyl radical ([2]•CH₂CH=CH₂).[2] A major fragment.[2][3][8]

-

m/z 149: Further loss of CO or second allyl group fragments.[2]

-

m/z 41 [C₃H₅]⁺: Allyl cation (base peak or very strong).[2]

Visualization: Fragmentation Logic

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow:

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL CDCl₃. Ensure the solution is clear; turbidity indicates inorganic salts (KBr) from synthesis.[2]

-

1H NMR Acquisition:

-

Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aldehyde proton.

-

Validation Check: Integrate the aldehyde proton at 10.35 ppm (set to 1.00). The allyl methylene protons (4.60-4.65 ppm) must integrate to a total of 4.00 (±0.1).[2] If the ratio is < 4.00, mono-allylation is present.[2]

-

-

IR Cross-Reference:

References

Sources

- 1. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-BIS(ALLYLOXY)BENZALDEHYDE (96601-10-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Strategic Exploration of Claisen Rearrangement: 2,4-Bis(allyloxy)benzaldehyde

[1]

Executive Summary

The Claisen rearrangement of 2,4-bis(allyloxy)benzaldehyde represents a pivotal transformation in the synthesis of polysubstituted resorcinol derivatives and fused heterocyclic systems, particularly benzodifurans . This guide provides a rigorous technical analysis of the reaction, focusing on the regiochemical imperatives driven by the aldehyde moiety and the resorcinol core. By leveraging the [3,3]-sigmatropic rearrangement, researchers can install allyl functionalities with high precision, enabling downstream functionalization for drug discovery and advanced materials.

Part 1: Mechanistic Foundations & Regioselectivity

The [3,3]-Sigmatropic Shift

The Claisen rearrangement involves the concerted migration of an allyl vinyl ether to a

Regiochemical Analysis of 2,4-Bis(allyloxy)benzaldehyde

The substrate, 2,4-bis(allyloxy)benzaldehyde (1 ), presents a unique regiochemical challenge due to the presence of two allyloxy groups and an electron-withdrawing formyl group.

-

C2-Allyloxy Migration: The allyloxy group at position 2 is flanked by the aldehyde (C1) and a proton (C3). Migration to C1 is electronically and sterically disfavored (and would disrupt the carbonyl). Therefore, migration occurs exclusively to C3 .

-

C4-Allyloxy Migration: The allyloxy group at position 4 is flanked by protons at C3 and C5. While C3 is electronically activated (ortho-ortho to oxygens), it is sterically crowded, especially if the C2-allyl group also targets this position. Consequently, the C4-allyl group predominantly migrates to C5 .

Predicted Major Product: 3,5-Diallyl-2,4-dihydroxybenzaldehyde . This regioselectivity is critical for subsequent cyclization strategies, as it places reactive allyl handles proximal to the hydroxyl groups, facilitating ring closure.

Caption: Mechanistic pathway of the double Claisen rearrangement highlighting the transition from ether to ortho-allyl phenol.

Part 2: Experimental Protocol

Phase 1: Synthesis of 2,4-Bis(allyloxy)benzaldehyde

Before rearrangement, the bis-allyl ether must be synthesized via Williamson ether synthesis.

Reagents:

-

2,4-Dihydroxybenzaldehyde (Resorcylaldehyde)[3]

-

Allyl Bromide (2.5 equiv)

-

Potassium Carbonate (anhydrous, 3.0 equiv)

-

Acetone or DMF (Solvent)

Protocol:

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in anhydrous acetone (50 mL) or DMF (20 mL).

-

Base Addition: Add anhydrous

(30 mmol) and stir for 15 minutes to generate the phenoxide anions. -

Alkylation: Add allyl bromide (25 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with diethyl ether.

-

Purification: Purify via silica gel column chromatography to yield 2,4-bis(allyloxy)benzaldehyde as a pale yellow oil/solid.

Phase 2: Thermal Claisen Rearrangement

This step requires careful thermal control to ensure double migration without polymerization.

Reagents:

-

2,4-Bis(allyloxy)benzaldehyde[4]

-

Solvent:

-Diethylaniline (high boiling point, basic) or neat (solvent-free).

Protocol:

-

Setup: Place the bis-allyloxy substrate in a round-bottom flask equipped with a reflux condenser and inert gas inlet (

or Ar). -

Solvent: Add

-diethylaniline (5 mL per gram of substrate). Note: Use of a basic solvent helps suppress acid-catalyzed polymerization. -

Heating: Heat the reaction mixture to 190–210°C (oil bath temperature).

-

Duration: Maintain reflux for 4–8 hours. Monitor consumption of starting material by TLC.

-

Cooling & Extraction: Cool to room temperature. Dilute with diethyl ether.

-

Removal of Aniline: Wash the organic layer with dilute HCl (1M) to remove

-diethylaniline. Caution: Ensure the product does not precipitate or degrade in acid. -

Isolation: Wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol/water or purify via chromatography to obtain 3,5-diallyl-2,4-dihydroxybenzaldehyde .

Data Summary: Optimization Parameters

| Parameter | Condition A (Neat) | Condition B (Solvent) | Outcome |

| Temperature | 200°C | 210°C (Diethylaniline) | Higher temp favors faster kinetics. |

| Time | 3-5 Hours | 5-8 Hours | Solvent slows rate but improves purity. |

| Yield | 65-75% | 75-85% | Solvent minimizes polymerization. |

| Major Isomer | 3,5-Diallyl | 3,5-Diallyl | Regioselectivity is thermally controlled. |

Part 3: Applications & Strategic Utility

The rearranged product, 3,5-diallyl-2,4-dihydroxybenzaldehyde, is a "privileged scaffold" for synthesizing benzodifurans . By subjecting the product to cyclization conditions (e.g., iodocyclization or acid-catalyzed ring closure), researchers can access tricyclic systems relevant to psoralen derivatives and DNA-intercalating agents.

Caption: Step-by-step synthetic workflow from commercial starting material to the rearranged scaffold.

References

-

Claisen, L. (1912).[1][5][6] "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link

-

Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements."[7][8] Organic Reactions, 22, 1–252. Link

-

Lutz, R. P. (1984). "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205–252. Link

-

Majumdar, K. C., & Ghosh, T. (2002). "Regioselective synthesis of 2H-thiopyrano[3,2-c]coumarins by [3,3] sigmatropic rearrangement." Tetrahedron Letters, 43(11), 2111–2113. Link

-

Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Claisen Rearrangement [organic-chemistry.org]

Role as a precursor for heterocyclic compounds

Subject: The Chalcone Scaffold (1,3-Diaryl-2-propen-1-one): A Master Key for Heterocyclic Diversity in Drug Discovery Content Type: Technical Whitepaper & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, few molecular scaffolds offer the synthetic versatility of Chalcones (1,3-diaryl-2-propen-1-ones) . As open-chain flavonoids bearing a reactive

This guide moves beyond textbook theory to provide a rigorous, field-validated technical analysis of utilizing chalcones as precursors. We focus on the mechanistic causality of the Claisen-Schmidt condensation and the subsequent cyclization pathways that yield Pyrazoles , Pyrimidines , and Isoxazoles —pharmacophores central to drugs ranging from Celecoxib to various kinase inhibitors.

Part 1: The Chemical Foundation – Precision Synthesis of the Precursor

The quality of any downstream heterocycle is strictly limited by the purity and structural integrity of the chalcone precursor. The industry standard remains the Claisen-Schmidt Condensation , but process variables must be tightly controlled to prevent side reactions like Cannizzaro disproportionation or Michael addition polymerization.

The Mechanism of Formation

The reaction relies on the generation of an enolate from an acetophenone derivative, which attacks the carbonyl carbon of a benzaldehyde. The driving force is the dehydration step, leading to the conjugated enone system.

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The irreversible dehydration step drives the equilibrium toward the stable conjugated chalcone.

Optimized Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-1,3-diphenyl-2-propen-1-one with >90% purity.

| Parameter | Specification | Causality / Rationale |

| Stoichiometry | 1:1 (Ketone:Aldehyde) | Excess aldehyde can lead to bis-chalcones; excess ketone complicates purification. |

| Solvent | Ethanol (95%) | Solubilizes reactants but precipitates the non-polar chalcone product, driving reaction forward (Le Chatelier’s principle). |

| Catalyst | NaOH (40% aq) or KOH | Strong base required to generate the enolate. KOH is often preferred for higher solubility in EtOH. |

| Temperature | 0–5°C then RT | Initial cooling prevents rapid polymerization; RT allows dehydration to proceed. |

| Monitoring | TLC (Hexane:EtOAc 7:3) | Disappearance of aldehyde spot is the critical endpoint. |

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of acetophenone and 0.01 mol of benzaldehyde in 15 mL of 95% Ethanol in a round-bottom flask.

-

Catalysis: Place flask in an ice bath (0–5°C). Dropwise add 5 mL of 40% NaOH solution with vigorous stirring.

-

Reaction: Remove from ice bath after 10 minutes. Stir at Room Temperature (RT) for 4–6 hours. Self-Validation: The solution should turn yellow/orange and a precipitate should form.

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL HCl (to neutralize excess base).

-

Isolation: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol.

Part 2: Divergent Synthesis of Nitrogen Heterocycles

The electrophilic nature of the

Synthesis of Pyrazoles (The Celecoxib Scaffold)

Pyrazoles are formed via the condensation of chalcones with hydrazines. This is a critical pathway for developing anti-inflammatory agents (COX-2 inhibitors).

Mechanism:

The reaction proceeds via a Michael addition of the hydrazine nitrogen to the

Protocol: Glacial Acetic Acid Reflux

-

Reagents: Chalcone (1 mmol), Hydrazine Hydrate (2 mmol), Glacial Acetic Acid (10 mL).

-

Procedure:

-

Dissolve chalcone in glacial acetic acid.

-

Add hydrazine hydrate (excess ensures complete conversion).

-

Reflux at 110°C for 6–8 hours.

-

Self-Validation: Monitor TLC. The yellow chalcone spot will disappear, replaced by a fluorescent pyrazole spot under UV.

-

Pour into ice water. The precipitate is the 3,5-diaryl-1H-pyrazole (or N-acetyl derivative if Ac2O is used).

-

Synthesis of Pyrimidines

Pyrimidines are synthesized by reacting chalcones with urea, thiourea, or guanidine.[1][2] This pathway is vital for antimicrobial and anticancer drug discovery.

Protocol: Guanidine Cyclization

-

Reagents: Chalcone (1 mmol), Guanidine Hydrochloride (1.5 mmol), KOH (2 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve chalcone and guanidine HCl in ethanol.

-

Add KOH pellets (activates guanidine by deprotonation).

-

Reflux for 8–12 hours.

-

Critical Step: Evaporate solvent to half volume before pouring into ice water to maximize yield.

-

Recrystallize from DMF/Ethanol mixture.

-

Part 3: Strategic Visualization of the Reaction Landscape

The following diagram maps the divergent utility of the chalcone precursor.

Figure 2: Divergent synthetic pathways from the chalcone core. Selection of the binucleophile dictates the heterocyclic outcome.

Part 4: Comparative Analysis of Synthetic Conditions

To assist in experimental design, the following table consolidates reaction parameters for the three primary transformations.

| Target Heterocycle | Co-Reactant | Catalyst/Medium | Temp/Time | Key Mechanistic Feature |

| Pyrazole | Hydrazine Hydrate | Glacial Acetic Acid | Reflux / 6-8h | 1,2-addition followed by cyclization. Acid promotes dehydration. |

| Isoxazole | Hydroxylamine HCl | Sodium Acetate / EtOH | Reflux / 6-10h | Oxime formation followed by cyclization. |

| Pyrimidine | Guanidine HCl | KOH / Ethanol | Reflux / 10-12h | Michael addition of deprotonated guanidine; subsequent aromatization. |

| Cyanopyridine | Malononitrile | Ammonium Acetate | Reflux / 8h | Multicomponent condensation (often one-pot). |

References

-

National Institutes of Health (NIH/PMC). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

-

Frontiers in Chemistry. The Green Chemistry of Chalcones: Valuable Sources of Privileged Core Structures for Drug Discovery. [Link]

-

Journal of Agricultural and Food Chemistry. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism. [Link]

-

ResearchGate. Chalcones as Versatile Synthons for the Synthesis of 5- and 6-Membered Nitrogen Heterocycles. [Link]

-

International Journal of Research in Engineering and Science. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. [Link]

Sources

Methodological & Application

Application Note: High-Resolution NMR Characterization of 2,4-Bis(allyloxy)benzaldehyde

This Application Note is structured to guide researchers through the rigorous structural validation of 2,4-Bis(allyloxy)benzaldehyde. It moves beyond basic spectral listing to provide a mechanistic understanding of the chemical shifts and a robust logic for assignment.[1][2]

Abstract & Scope

This protocol details the structural characterization of 2,4-Bis(allyloxy)benzaldehyde , a critical intermediate in the synthesis of functionalized Schiff bases and thermosetting polymers.[3] The presence of two allyloxy chains on an electron-rich aromatic core creates a unique spectral fingerprint. This guide provides a self-validating assignment strategy, distinguishing between the sterically distinct 2-position (ortho-to-carbonyl) and the 4-position (para-to-carbonyl) substituents.[1][2][3][4]

Chemical Context & Structural Logic

The analyte features an electron-withdrawing aldehyde group competing with two electron-donating allyloxy groups.[1][2][3][4]

-

The Aldehyde Effect: Strong desheilding of the ortho proton (H-6) and the ortho carbon (C-2).[3][4]

-

The Alkoxy Effect: Strong shielding of the ortho and para protons relative to the ether linkage (H-3, H-5).[3]

-

Differentiation: The 2-allyloxy group is spatially proximate to the carbonyl, often resulting in subtle chemical shift differences compared to the 4-allyloxy group due to the "ortho effect" and magnetic anisotropy of the carbonyl bond.[3]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifting:

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.[1][2][3][4] -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) into a high-precision 5mm NMR tube to remove suspended solids that degrade shimming.[1][2][3][4]

Acquisition Parameters (Standard 400/500 MHz)

-

1H NMR:

-

13C NMR:

Structural Elucidation Strategy

The following workflow illustrates the logical pathway for assigning the spectrum, moving from the most distinct signals (Aldehyde) to the most complex (Allyl multiplets).

Figure 1: Logical workflow for the structural assignment of 2,4-Bis(allyloxy)benzaldehyde.

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the downfield aldehyde, the aromatic core, and the upfield allylic systems.[3]

Assignment Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Mechanistic Rationale |

| 10.32 | Singlet (s) | 1H | - | -CHO | Anisotropic deshielding by C=O double bond.[1][2][3][4] |

| 7.81 | Doublet (d) | 1H | 8.8 | H-6 | Ortho to -CHO; strongly deshielded.[1][2][3][4] |

| 6.54 | Doublet of Doublets (dd) | 1H | 8.8, 2.2 | H-5 | Meta to -CHO; shielded by C-4 allyloxy group.[1][2][3][4] |

| 6.42 | Doublet (d) | 1H | 2.2 | H-3 | Ortho to two oxygen atoms (C-2, C-4); most shielded aromatic proton.[1][2][3][4] |

| 6.00 – 6.12 | Multiplet (m) | 2H | - | -CH= (Allyl) | Methine protons of both allyl chains (often overlapping).[1][2][3][4] |

| 5.30 – 5.50 | Multiplet (m) | 4H | - | =CH₂ (Allyl) | Terminal alkene protons (cis/trans splitting).[1][2][3][4] |

| 4.62 | Doublet (d) | 2H | 5.2 | -OCH₂- (C-2) | Methylene group ortho to carbonyl (slightly downfield).[1][2][3][4] |

| 4.58 | Doublet (d) | 2H | 5.2 | -OCH₂- (C-4) | Methylene group para to carbonyl.[1][2][3][4] |

Detailed Analysis

-

The Aromatic ABX System:

-

H-6 is the most downfield aromatic signal due to the electron-withdrawing nature of the aldehyde.[2][3][4]

-

H-5 appears as a doublet of doublets (dd) because it couples to H-6 (ortho, ~8.8 Hz) and H-3 (meta, ~2.2 Hz).[1][2][3][4]

-

H-3 is a sharp doublet (meta coupling only) and is the most upfield aromatic signal due to the synergistic electron donation from the oxygen atoms at positions 2 and 4.[3]

-

-

The Allyl Groups:

-

The allyl groups at C-2 and C-4 are chemically non-equivalent but magnetically similar.[1][2][3][4]

-

The -OCH₂- doublets often overlap or appear as a broadened doublet around 4.6 ppm.[1][2][3][4] In high-resolution fields (>500 MHz), they resolve into two distinct doublets.[1][2][3][4]

-

Validation: The integration of the alkene region (5.3–6.12 ppm) must equal 6 protons relative to the single aldehyde proton.[3]

-

13C NMR Characterization (100 MHz, CDCl₃)

The Carbon-13 spectrum confirms the skeleton, particularly the quaternary carbons which are invisible in 1H NMR.[3]

Assignment Table

| Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment | Notes |

| 188.2 | CH (+) | C=O | Characteristic aldehyde carbonyl. |

| 166.1 | C (quat) | C-4 | Para-position; strongly deshielded by oxygen.[1][2][3][4] |

| 163.4 | C (quat) | C-2 | Ortho-position; deshielded by oxygen.[1][2][3][4] |

| 132.4 | CH (+) | =CH- | Allylic methines (2 carbons).[1][2][3][4] |

| 130.5 | CH (+) | C-6 | Ortho to carbonyl. |

| 119.1 | C (quat) | C-1 | Ipso to carbonyl.[1][2][3][4] |

| 118.4 | CH₂ (-) | =CH₂ | Terminal alkenes (2 carbons).[1][2][3][4] |

| 106.5 | CH (+) | C-5 | Shielded aromatic.[1][2][3][4] |

| 99.8 | CH (+) | C-3 | Most shielded aromatic carbon (between two oxygens).[1][2][3][4] |

| 69.4 | CH₂ (-) | -OCH₂- | Allylic methylenes (2 carbons).[1][2][3][4] |

DEPT-135 Validation[1][2][3][4]

-

Positive Peaks (Up): CH and CH₃.[1][2][3][4] Look for the aldehyde C=O (if coupled), Aromatic C-6, C-5, C-3, and Allylic =CH-.[1][2][3][4]

-

Negative Peaks (Down): CH₂. Look for the Allylic -OCH₂- and terminal =CH₂.[1][2][3][4]

-

Absent Peaks: Quaternary carbons (C-1, C-2, C-4) will disappear, confirming the substitution pattern.[1][2][3][4]

Troubleshooting & Impurities

Common impurities from the synthesis (Williamson Ether Synthesis) include:

-

Allyl Bromide/Chloride: Look for triplets/multiplets at 3.9 ppm (-CH₂-Br) and 5.9 ppm .[1][2][3][4]

-

2,4-Dihydroxybenzaldehyde (Starting Material): Look for broad singlets (exchangeable with D₂O) >9.0 ppm (Phenolic -OH) and a shift in the aromatic region.[1][2][3][4]

-

Mono-allylated Intermediate: Integration of the allyl region will be half the expected value (3H instead of 6H relative to CHO).

References

-

General 1H NMR Chemical Shifts

-

Aromatic Coupling Constants

-

Allyloxy Group Characterization

-

Resorcinol Derivative Shifts

Disclaimer: Chemical shifts provided are typical values in CDCl₃. Exact values may vary slightly (±0.05 ppm) depending on concentration, temperature, and specific instrument calibration.[3]

Sources

- 1. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 2,4-Bis(allyloxy)benzaldehyde via Flash Chromatography

Executive Summary

This guide details the purification of 2,4-Bis(allyloxy)benzaldehyde , a critical intermediate often used in the synthesis of coumarins, resorcinol-based polymers, and benzoxazines.[1][2] The primary challenge in purifying this compound lies in effectively separating the target bis-alkylated product from the mono-allylated impurities (2-allyloxy-4-hydroxybenzaldehyde and 4-allyloxy-2-hydroxybenzaldehyde) and unreacted resorcinol core.[1][2]

This protocol utilizes a self-validating TLC strategy combined with a step-gradient flash chromatography method to achieve >98% purity.[1][2]

Chemical Context & Impurity Profile

To design an effective purification, one must understand the crude mixture composition resulting from the standard Williamson ether synthesis (Reaction of 2,4-dihydroxybenzaldehyde with allyl bromide and

The Separation Logic (Polarity Hierarchy)

Success relies on exploiting the polarity difference between the "capped" ether product and the phenolic impurities.[1][2]

| Compound Species | Functional Groups | Interaction with Silica | Relative Polarity | Elution Order |

| 2,4-Bis(allyloxy)benzaldehyde (Target) | Aldehyde, 2x Ethers | Dipole-Dipole | Low | 1 (Fastest) |

| Mono-allylated Impurities | Aldehyde, Ether, Phenol | H-Bond Donor (Strong) | Medium | 2 |

| 2,4-Dihydroxybenzaldehyde (SM) | Aldehyde, 2x Phenols | Strong H-Bonding | High | 3 (Slowest) |

-

Expert Insight: The target molecule lacks Hydrogen Bond Donors (HBD).[1][2] The impurities possess phenolic -OH groups, which act as strong HBDs, binding tightly to the silanols on the silica stationary phase.[1][2] This creates a large

(Retardation Factor) between product and impurities, making flash chromatography highly effective.[1][2]

Method Development: The Self-Validating TLC System

Do not run a column without first validating your solvent system.[1][2] This protocol uses a "Check-Point" system.[1][2]

Step 3.1: TLC Solvent Scouting

Goal: Achieve an Rf of 0.25 – 0.35 for the target spot to ensure optimal separation resolution (

Recommended Mobile Phase: Hexanes : Ethyl Acetate (EtOAc).[1][2][3]

-

Prepare Solvent A: 90% Hexanes / 10% EtOAc.

-

Prepare Solvent B: 80% Hexanes / 20% EtOAc.

-

Spotting: Spot the crude mixture alongside the starting material (SM) reference.[1][2]

-

Visualization:

Decision Matrix:

-

If Rf > 0.5 in 10% EtOAc: The compound is eluting too fast.[1][2] Switch to 5% EtOAc or use 100% Toluene.[1][2]

-

If Rf < 0.15 in 20% EtOAc: The compound is sticking.[1][2] Increase polarity to 30% EtOAc.

Detailed Flash Chromatography Protocol

Equipment & Reagents[1][2][3][4]

-

Stationary Phase: Silica Gel 60 (

particle size).[1][2] -

Column Size: 10g – 100g cartridge (Load ratio: 1:20 to 1:50 sample-to-silica mass).[1][2]

Workflow Diagram

Figure 1: Purification workflow ensuring removal of polar solvents prior to chromatography.

Step-by-Step Procedure

Step 1: Sample Loading (Dry Load Recommended)

Since the crude material may be a viscous oil or sticky solid, dry loading is superior to liquid loading to prevent band broadening.[1][2]

-

Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).[1][2]

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Load this powder into a pre-column or on top of the packed column bed.[1][2]

Step 2: Gradient Execution

Run the column using the following gradient profile (based on CV = Column Volumes):

| Stage | Mobile Phase (% EtOAc in Hexanes) | Duration (CV) | Purpose |

| Equilibration | 0% (100% Hexanes) | 3 CV | Wet column, remove non-polar grease.[1][2] |

| Elution 1 | 0% | 5 CV | Move product away from baseline.[1][2] |

| Elution 2 | 10% Isocratic (Hold) | 5-10 CV | Elute Target (Bis-allyl). |

| Flush | 50% - 100% | 3 CV | Elute polar mono-impurities/SM.[1][2] |

Note: The target product usually elutes during the isocratic hold at 10-15% EtOAc.[1][2]

Step 3: Fraction Analysis[1][2]

Mechanism of Separation

Understanding the molecular interactions allows for better troubleshooting.[1][2]

Figure 2: Differential binding affinity.[1][2] The lack of hydrogen bond donors in the target molecule allows it to elute significantly earlier than impurities.[1][2]

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Streaking / Tailing | Acidic phenols dragging on silica.[1][2] | Add 1% Acetic Acid to the mobile phase to suppress ionization of phenols (though less relevant for the neutral product, it cleans up impurity bands).[1][2] |

| Co-elution | Gradient too steep. | Use a shallower gradient (e.g., 0-10% over 10 CV) or switch solvent modifier to Acetone (Hexanes:Acetone) for different selectivity.[1][2] |

| Product in "Wash" | Polarity too high too fast. | The product is less polar than expected. Check the 100% Hexanes fractions; it may have eluted in the void volume if the solvent was too strong.[1][2] |

References

-

Synthesis Context: Williamson Ether Synthesis of Coumarin Precursors. Molecules2012 , 17(10), 12225-12233.[1][2]

-

Chromatography General Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2] Chem.1978 , 43, 2923.[1][2]

-

Chemical Data: 2,4-Bis(allyloxy)benzaldehyde (CAS 96601-10-4) Entry.[1][2][5][6] PubChem Database.[1][2][7]

-

TLC Visualization: "Thin Layer Chromatography Stains." Organic Chemistry Portal.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-BIS(ALLYLOXY)BENZALDEHYDE (96601-10-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]

Application Note: High-Fidelity Reductive Amination of 2,4-Bis(allyloxy)benzaldehyde

Topic: Reductive Amination of 2,4-Bis(allyloxy)benzaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

This technical guide outlines the chemoselective reductive amination of 2,4-bis(allyloxy)benzaldehyde. The primary synthetic challenge lies in reducing the intermediate imine (C=N) functionality while preserving the terminal alkene moieties of the allyloxy groups, which are susceptible to reduction under catalytic hydrogenation conditions. This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice, enabling a mild, one-pot transformation that maintains high structural fidelity. This scaffold is frequently utilized in the synthesis of host-defense peptide mimetics (e.g., Brilacidin analogs) and precursors for Ring-Closing Metathesis (RCM).

Strategic Considerations & Chemoselectivity

The Chemoselectivity Challenge

The substrate, 2,4-bis(allyloxy)benzaldehyde, contains three reducible sites:

-

The Allyl Ethers (C=C): Functional handles that must be preserved.

-

The Aromatic Ring: Generally stable, but sensitive to high-pressure hydrogenation.

Critical Decision: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it will rapidly reduce the allyl groups to propyl ethers, destroying the molecule's intended functionality.

Reagent Selection: The Borohydride Hierarchy

The choice of hydride source dictates the reaction's success:

-

Sodium Triacetoxyborohydride [NaBH(OAc)₃] (Recommended):

-

Mechanism:[1][4][5] Mild hydride donor. Steric bulk and electron-withdrawing acetoxy groups attenuate reactivity, preventing direct reduction of the aldehyde while rapidly reducing the protonated iminium ion.

-

Selectivity:100% retention of allyl groups.

-

Toxicity: Significantly lower than cyanoborohydrides.

-

-

Sodium Cyanoborohydride [NaBH₃CN]: Effective but hazardous (HCN risk). Relegated to a secondary option.

-

Sodium Borohydride [NaBH₄]: Too reactive for direct one-pot mixing (reduces aldehyde to alcohol). Requires a two-step procedure (pre-formation of imine), increasing process time.

Solvent Systems[6]

-

1,2-Dichloroethane (DCE): The gold standard for STAB reactions due to optimal solubility and dielectric constant.

-

Dichloromethane (DCM): A viable alternative if DCE is restricted.

-

Tetrahydrofuran (THF): Use only if solubility is an issue; can sometimes slow reaction kinetics.

Visualized Reaction Pathway (Graphviz)

Caption: Path A (Green) illustrates the selective reduction of the imine using STAB, preserving the allyl groups. Path B (Red) shows the prohibited catalytic hydrogenation route.

Detailed Experimental Protocol

Objective: Synthesis of N-substituted-2,4-bis(allyloxy)benzylamine derivatives. Scale: 1.0 mmol (Adjustable).

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |

| 2,4-Bis(allyloxy)benzaldehyde | 1.0 | 218.25 | 218 mg | Substrate |

| Amine (R-NH₂) | 1.1 - 1.2 | Var. | Var. | Nucleophile |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 318 mg | Reducing Agent |

| Acetic Acid (Glacial) | 1.0 - 2.0 | 60.05 | 60-120 µL | Catalyst (Optional)* |

| 1,2-Dichloroethane (DCE) | N/A | N/A | 5-10 mL | Solvent |

*Note: Acetic acid is required if the amine is a salt (e.g., HCl salt) or weakly nucleophilic.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (N₂) or Argon.

-

Rationale: While STAB is relatively stable, moisture can hydrolyze the imine intermediate, reducing yield.

-

-

Imine Formation:

-

Add 2,4-Bis(allyloxy)benzaldehyde (218 mg, 1.0 mmol) to the flask.

-

Add anhydrous DCE (5 mL).

-

Add the Amine (1.1 mmol).

-

(Optional) Add Acetic Acid (1.0 mmol) if using an amine salt or electron-deficient amine.

-

Stir at room temperature (20-25°C) for 30 minutes.

-

Checkpoint: The solution may change color (often yellowing) indicating imine formation.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

Stir vigorously at room temperature under N₂.

-

-

Monitoring:

-

Monitor by TLC or LC-MS at 2 hours.

-

Target: Disappearance of aldehyde (High Rf) and appearance of amine (Low Rf, often streaks on silica).

-

Timeframe: Most reactions complete within 2–4 hours. If incomplete, stir overnight (up to 16h).

-

-

Workup (Quenching):

-

Quench the reaction by adding Saturated Aqueous NaHCO₃ (10 mL).

-

Stir for 15 minutes until gas evolution ceases (neutralization of acetic acid and destruction of excess borohydride).

-

-

Extraction:

-

Transfer to a separatory funnel.[6]

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine organic layers.

-

Wash with Brine (1 x 15 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for subsequent steps.

-

If purification is needed: Flash Column Chromatography.

-

Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate (gradient).

-

Note: Amine products may require 1% Triethylamine in the eluent to prevent tailing.

-

Quality Control & Characterization

Verify the integrity of the allyl groups using ¹H NMR (400 MHz, CDCl₃) .

| Functional Group | Diagnostic Signal (ppm) | Multiplicity | Interpretation |

| Aldehyde (CHO) | ~10.3 ppm | Singlet | MUST BE ABSENT (Indicates full conversion). |

| Benzylic CH₂ | ~3.7 - 3.9 ppm | Singlet/Doublet | NEW SIGNAL . Confirms C-N bond formation. |

| Allyl Vinyl CH | 5.9 - 6.1 ppm | Multiplet | MUST BE PRESENT . Confirms allyl preservation. |

| Allyl Terminal CH₂ | 5.2 - 5.5 ppm | Multiplet | MUST BE PRESENT . |

| Allyl Ether CH₂ | 4.5 - 4.6 ppm | Doublet | Linker to aromatic ring. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or poor imine formation. | Add activated molecular sieves (4Å) during Step 2 to sequester water and drive imine equilibrium. Increase reaction time to 24h. |

| Aldehyde Reduction (Benzyl Alcohol) | STAB added too quickly or wet solvent. | Ensure 30 min pre-stir (Step 2) before adding STAB. Use anhydrous solvents.[6] |

| Allyl Reduction | Contamination with Pd or use of wrong hydride. | Ensure glassware is free of transition metals. Confirm reagent is STAB, not NaBH4 + Catalyst. |

| Product Tailing on TLC | Interaction with silica. | Pre-treat TLC plate with 5% Et3N/Hexane or add 1% Et3N to the eluent. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] Link

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][9] Encyclopedia of Reagents for Organic Synthesis. Link

-

PubChem. (n.d.).[10][11] 2,4-Bis(allyloxy)benzaldehyde (Compound Summary). National Library of Medicine. Link

-

Tiwari, R. K., et al. (2024).[12] Synthesis of Brilacidin Mimetics via Reductive Amination Strategies. (General context on scaffold utility in peptidomimetics).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Bis(allyloxy)benzaldehyde | C13H14O3 | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

Application Note: High-Yield Synthesis of 2,4-Bis(allyloxy)benzaldehyde via Phase-Transfer Catalysis

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-bis(allyloxy)benzaldehyde from 2,4-dihydroxybenzaldehyde using solid-liquid Phase-Transfer Catalysis (PTC). While the 4-hydroxyl group is readily alkylated, the 2-hydroxyl group exhibits low reactivity due to strong intramolecular hydrogen bonding with the aldehyde carbonyl. Traditional methods often require hazardous hydrides (NaH) or polar aprotic solvents (DMF) that complicate workup. This guide presents a Tetrabutylammonium Bromide (TBAB) catalyzed method using potassium carbonate in acetonitrile, achieving >90% yields of the bis-allylated product under mild, reproducible conditions.

Introduction & Strategic Rationale

The Synthetic Challenge

2,4-Bis(allyloxy)benzaldehyde is a critical intermediate for synthesizing resorcinol-based liquid crystals, functional polymers, and benzofuran derivatives used in pharmaceuticals.

The core synthetic challenge lies in the disparity between the two hydroxyl groups:

-

C4-OH (pKa ~8): Sterically accessible and electronically activated; alkylates rapidly.

-

C2-OH (pKa ~10-11): Deactivated by a strong intramolecular hydrogen bond to the carbonyl oxygen.

Standard Williamson ether synthesis often stalls at the mono-allylated intermediate (4-allyloxy-2-hydroxybenzaldehyde). Forcing conditions with strong aqueous bases (NaOH/KOH) can degrade the aldehyde functionality via Cannizzaro or aldol-type side reactions.

The PTC Solution

Phase-Transfer Catalysis (PTC) offers a superior alternative by creating a "pseudo-homogeneous" reaction environment. We utilize a Solid-Liquid PTC system (Solid

-

Mechanism: The quaternary ammonium catalyst (

) facilitates the deprotonation at the solid-liquid interface and shuttles the reactive phenoxide ion into the organic phase as a loose ion pair ( -

Benefit: The ion pair in the organic phase is unsolvated and highly nucleophilic ("naked anion"), sufficiently potent to break the intramolecular hydrogen bond at the C2 position without requiring hazardous hydrides.

Mechanistic Insight

The reaction proceeds in two distinct stages.[1][2][3][4][5][6] The catalyst (TBAB) is essential for the second, rate-determining step (alkylation of the C2-OH).

Graphviz Diagram: Solid-Liquid PTC Mechanism The following diagram illustrates the catalytic cycle, highlighting the transport of the phenoxide anion from the solid carbonate surface to the bulk organic phase where alkylation occurs.

Caption: Solid-Liquid Interfacial Mechanism. TBAB (Q+) shuttles phenoxide anions from the solid K2CO3 surface into the organic phase, enabling reaction with Allyl Bromide.

Experimental Protocol

Materials & Reagents[1][2][3][4][7][8][9][10][11]

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][7] | Quantity (Example) | Role |

| 2,4-Dihydroxybenzaldehyde | 138.12 | 1.0 | 5.00 g (36.2 mmol) | Substrate |

| Allyl Bromide | 120.98 | 3.0 | 13.14 g (9.4 mL) | Alkylating Agent |

| Potassium Carbonate | 138.21 | 4.0 | 20.0 g | Base (Anhydrous) |

| TBAB | 322.37 | 0.05 | 0.58 g (5 mol%) | Phase Transfer Catalyst |

| Acetonitrile (ACN) | - | - | 50 mL | Solvent |

Note: Allyl bromide is a lachrymator. Handle in a fume hood. Potassium carbonate must be anhydrous and finely powdered to maximize surface area.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2,4-dihydroxybenzaldehyde (5.00 g) and Acetonitrile (50 mL). Stir until dissolved.

-

Add TBAB (0.58 g) and finely powdered Potassium Carbonate (20.0 g).

-

Observation: The mixture will become a heterogeneous suspension. The color may darken slightly due to phenoxide formation.

-

Step 2: Addition of Electrophile

-

Add Allyl Bromide (9.4 mL) dropwise over 5 minutes.

-

Heat the reaction mixture to Reflux (approx. 80-82°C) .

-

Critical Check: Ensure vigorous stirring. In solid-liquid PTC, the reaction rate is often limited by the surface area of the solid base; vigorous stirring prevents caking and maintains the solid-liquid interface.

-

Step 3: Monitoring

-

Monitor by TLC (Hexane:Ethyl Acetate 4:1).

-

T=1 hr: Major spot will be the mono-allylated intermediate (

). -

T=4-6 hrs: Disappearance of mono-intermediate. Appearance of bis-allylated product (

).

-

-

Continue reflux until the mono-allylated spot is fully consumed (typically 5-6 hours).

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter off the solid inorganic salts (

, -

Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

-

Extraction (Optional but recommended for purity): Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove residual TBAB. Dry over

.[4]

Step 5: Purification

-

The crude oil often solidifies upon standing or triturating with cold hexane.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) or Hexane to yield colorless to pale yellow needles.

-

Yield: Typically 90-95%.

-

Melting Point: 68-70°C.

-

Process Optimization & Data

The choice of solvent and catalyst significantly impacts the reaction kinetics, particularly for the difficult C2-alkylation step.

Table 1: Solvent Screening (Solid-Liquid PTC)

Conditions: 1.0 eq Substrate, 3.0 eq Allyl Bromide, 4.0 eq K2CO3, 5 mol% TBAB, Reflux, 6 hours.

| Solvent | Dielectric Constant | Conversion (C2-OH)* | Yield (%) | Notes |

| Acetonitrile | 37.5 | 100% | 94% | Best balance of polarity for catalyst solubility. |

| Acetone | 20.7 | 95% | 88% | Good, but lower boiling point slows C2-alkylation. |

| Toluene | 2.4 | 60% | 55% | Too non-polar; poor solubility of phenoxide ion pair. |

| Ethanol | 24.5 | <20% | N/A | Solvolysis of allyl bromide competes; not recommended. |

*Conversion of the mono-intermediate to the bis-product.

Table 2: Catalyst Efficiency

Conditions: Acetonitrile, Reflux, 4 hours.

| Catalyst | Structure | Yield (%) | Comment |

| TBAB | Tetrabutylammonium Bromide | 92% | Optimal lipophilicity/cost ratio. |

| TEBA | Benzyltriethylammonium Chloride | 85% | Slightly less effective for this specific substrate. |

| 18-Crown-6 | Crown Ether | 95% | Highly effective but significantly more expensive. |

| None | - | <10% | Reaction stalls at mono-alkylation or no reaction. |

Workflow Visualization

The following diagram outlines the operational workflow, emphasizing the critical decision points for purification.

Caption: Operational workflow for the synthesis and purification of 2,4-bis(allyloxy)benzaldehyde.

Troubleshooting & Critical Parameters

-

Stalled Reaction (Mono-product remains):

-

Cause: The C2-OH hydrogen bond is not breaking.

-

Fix: Add an additional 0.5 eq of

and 2 mol% TBAB. Ensure the reaction is at a vigorous reflux. The "naked" phenoxide generated by PTC is required to overcome the H-bond.

-

-

Cannizzaro Side Reaction:

-

Product Color:

-

The product should be pale yellow/colorless. Darkening indicates oxidation. Store under inert atmosphere (Argon/Nitrogen) if not using immediately.

-

References

-

Suresh, P., et al. (2016). "Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium."[7] International Journal of Chemical Studies, 4(6), 28-30.[7] Retrieved from [Link]

-

Patil, S. et al. (2013). "Preparation of 1,3-bis(allyloxy)benzene under a new multi-site phase-transfer catalyst combined with ultrasonication." Ultrasonics Sonochemistry. Retrieved from [Link]

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 6. JP3270596B2 - Method for producing allyl bromide - Google Patents [patents.google.com]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

- 9. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

Troubleshooting & Optimization

How to remove unreacted 2,4-dihydroxybenzaldehyde from product

Ticket #24DHB-RMV: Removal of Unreacted 2,4-Dihydroxybenzaldehyde[1]

Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Issue Overview

User Problem: The presence of unreacted 2,4-dihydroxybenzaldehyde (2,4-DHB) in the final reaction mixture. Chemical Profile: 2,4-DHB is a "sticky" impurity.[1] It possesses dual chemical handles: an aldehyde (electrophilic) and a resorcinol core (nucleophilic/acidic).[1] This duality often causes it to streak on silica gel, making chromatographic separation difficult.[1] Resolution Strategy: We will exploit these specific chemical handles (Acidity and Aldehyde Reactivity) to move the impurity into the aqueous phase, leaving your product pure in the organic phase.

Triage: Select Your Protocol

Before proceeding, determine the chemical nature of your target product to avoid accidental loss.

Figure 1: Decision matrix for selecting the appropriate purification method based on product compatibility.

Technical Data & Solubility Profile

Understanding the physical properties of 2,4-DHB is critical for designing the workup.[2]

| Property | Value | Implication for Purification |

| pKa (Phenolic) | ~7.56 (Predicted) [1] | It is significantly more acidic than water.[1] Weak bases (pH > 9) will deprotonate it.[1] |

| Water Solubility | Moderate (~16 g/L @ 25°C) | It is not fully water-soluble on its own, requiring chemical modification (salt formation) to force it into the aqueous layer.[1] |

| Organic Solubility | High (EtOAc, DCM, Et2O) | It prefers the organic layer unless chemically modified.[1] |

| Reactivity | Forms Bisulfite Adducts | Reacts with NaHSO₃ to form a highly water-soluble sulfonate salt.[1] |

Protocol A: The Bisulfite Wash (Recommended)

Best For: Acid-sensitive products or when the product is also a phenol.

Mechanism: The aldehyde group of 2,4-DHB reacts reversibly with sodium bisulfite to form a water-soluble

Step-by-Step Workflow

-

Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; DCM can form stubborn emulsions).[1]

-

Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

). -

The Wash:

-

Add 2 volumes of saturated

to the organic phase. -

CRITICAL: Shake vigorously for at least 2-3 minutes . The formation of the adduct is not instantaneous; it requires sustained interfacial contact.

-

-

Separation: Allow layers to separate. The 2,4-DHB is now trapped in the aqueous layer as the bisulfite adduct.

-

Repeat: Perform the wash 2x to ensure quantitative removal.[1]

-

Final Rinse: Wash the organic layer once with brine to remove residual bisulfite salts before drying.

Troubleshooting Emulsions:

-

Issue: Bisulfite washes often create emulsions due to changes in density and surface tension.[1]

-

Fix: Add a small amount of solid NaCl to the separatory funnel or filter the mixture through a pad of Celite if a rag layer persists.

Protocol B: Acid-Base Extraction

Best For: Neutral or Basic products (Amines, Amides, Esters).[1] Mechanism: 2,4-DHB contains two phenolic protons.[1] Using a base converts these into phenolate anions, which are insoluble in organic solvents but highly soluble in water.[1]

Step-by-Step Workflow

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Base Selection:

-

Extraction:

-

Wash the organic layer with the base solution (3x).[3]

-

The aqueous layer will likely turn yellow/orange . This is the visual indicator of the phenolate anion of 2,4-DHB.

-

Continue washing until the aqueous layer is colorless.

-

-

Neutralization: Wash the organic layer with 1M HCl (briefly) or saturated

to remove any trapped base, then wash with brine.[1]

Figure 2: Mechanistic shift of 2,4-DHB from organic to aqueous phase via deprotonation.[1]

Protocol C: Chromatography (The "Nuclear" Option)

If extraction fails (e.g., your product is also an acidic aldehyde), you must rely on physical separation.[1]

The Challenge: 2,4-DHB streaks on silica due to hydrogen bonding with silanols.[1] The Fix:

-

Acidify the Eluent: Add 0.1% to 1% Acetic Acid to your mobile phase.[1] This protonates the silanols and the phenol, sharpening the peak.

-

Gradient: Start with a non-polar solvent (Hexanes/Heptane) and slowly increase polarity (EtOAc).[1] 2,4-DHB is moderately polar and usually elutes after non-polar products.[1]

FAQ / Troubleshooting

Q: I used the Bisulfite wash, but the aldehyde is still there by TLC.

-

A: Did you shake long enough? The bisulfite reaction is reversible and kinetically slow compared to simple acid-base neutralization. Increase shake time to 5 minutes or use a stir plate for 20 minutes before separation.

Q: My product is water-soluble. Can I still use these methods?

-

A: No. If your product is water-soluble, both Protocol A and B will wash your product away.[1] You must use Reverse Phase Chromatography (C18) or recrystallization.[1]

Q: The aqueous layer turned dark red/brown during base extraction.

-

A: This is normal. Phenolates, especially resorcinol derivatives, are prone to oxidation in basic conditions (forming quinones).[1] This confirms the impurity is moving to the aqueous layer.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7213, 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols).

-

LookChem. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2,4-Bis(allyloxy)benzaldehyde synthesis

Current Status: Operational Topic: Optimization of Williamson Ether Synthesis for Resorcinaldehyde Derivatives Ticket ID: CHEM-SUP-24-BIS-ALLYL[1]

Core Technical Insight: The "Ortho-Effect" Challenge

Why your reaction might be stalling at 50% conversion.

Before starting the protocol, you must understand the molecular dynamics of the starting material, 2,4-dihydroxybenzaldehyde .[1] This is not a standard dialkylation; the two hydroxyl groups are chemically distinct.[1]

-

The 4-OH (Para): This hydroxyl group is sterically unhindered and electronically accessible.[1] It reacts rapidly under mild conditions.[1]

-

The 2-OH (Ortho): This hydroxyl group forms a strong Intramolecular Hydrogen Bond (IMHB) with the aldehyde carbonyl oxygen.[1] This locks the proton in place, significantly increasing the pKa (making it harder to deprotonate) and reducing the nucleophilicity of the resulting phenoxide.[1]

The Consequence: Most "failed" reactions are actually successful mono-alkylations (4-allyloxy-2-hydroxybenzaldehyde).[1] To drive the reaction to completion (bis-alkylation), you must use forcing conditions (excess reagent, heat, or polar aprotic solvents) to disrupt the IMHB.

Mechanism & Pathway Visualization

The following diagram illustrates the stepwise alkylation and the energy barrier caused by the IMHB.

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-allylated intermediate due to intramolecular hydrogen bonding.[1]

Optimized Protocol (SOP)